molecular formula C19H28O6 B12631635 Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)-

Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)-

Cat. No.: B12631635
M. Wt: 352.4 g/mol
InChI Key: PSOHEGYFIPDDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound Benzeneacetic acid, 2,3,4-trimethoxy-6-(1-oxooctyl)- (CAS: 1258275-73-8) is a substituted benzeneacetic acid derivative with three methoxy groups at positions 2, 3, and 4 of the benzene ring and a 1-oxooctyl (octanoyl) substituent at position 5. Its ethyl ester form, Benzeneacetic acid, 2,3,4-trimethoxy-6-(1-oxooctyl)-, ethyl ester, is commercially available with 98% purity and a molecular weight of 380.48 g/mol .

Potential Applications Benzeneacetic acid derivatives are noted for their biological relevance. For instance, benzeneacetic acid itself has demonstrated anti-inflammatory properties by inhibiting lipopolysaccharide-induced inflammation and modulating p53-dependent pathways, such as attenuating silica-induced epithelial-mesenchymal transition (EMT) in human bronchial epithelial cells . The ethyl ester form of the target compound may act as a prodrug, enhancing bioavailability through ester hydrolysis in vivo.

Properties

Molecular Formula

C19H28O6

Molecular Weight

352.4 g/mol

IUPAC Name

2-(2,3,4-trimethoxy-6-octanoylphenyl)acetic acid

InChI

InChI=1S/C19H28O6/c1-5-6-7-8-9-10-15(20)13-11-16(23-2)19(25-4)18(24-3)14(13)12-17(21)22/h11H,5-10,12H2,1-4H3,(H,21,22)

InChI Key

PSOHEGYFIPDDFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC(=C(C(=C1CC(=O)O)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis Methods

General Synthetic Routes

The synthesis of benzeneacetic acid derivatives typically involves several key steps including the formation of the benzene ring, introduction of methoxy groups, and the addition of the octanoyl side chain. The following methods have been identified in literature:

  • Electrophilic Aromatic Substitution: This method is often employed to introduce methoxy groups onto the benzene ring. The use of methanol in the presence of an acid catalyst can facilitate this substitution effectively.

  • Alkylation Reactions: The introduction of the octanoyl chain can be achieved through alkylation reactions using appropriate alkyl halides with a suitable nucleophile.

Specific Preparation Techniques

Methoxy Group Introduction

The introduction of methoxy groups at positions 2, 3, and 4 of the benzene ring can be accomplished through various methods:

  • Methylation using Dimethyl Sulfate: A common technique involves treating a substituted phenol with dimethyl sulfate in a basic medium to yield trimethoxybenzene derivatives.

  • Copper-Catalyzed Reactions: Recent studies have shown that copper-catalyzed reactions can provide high yields for methoxylation under mild conditions.

Formation of Octanoyl Side Chain

The addition of the octanoyl group can be achieved through:

  • Carboxylic Acid Derivatives: Starting from benzoic acid derivatives, octanoylation can be performed using acyl chlorides or anhydrides in the presence of pyridine as a base.

  • Direct Alkylation: Utilizing octanoic acid directly in a coupling reaction with activated aromatic systems has also been reported as an effective route.

Summary of Yields and Conditions

The following table summarizes various synthetic routes along with their yields and reaction conditions as reported in recent literature:

Method Conditions Yield (%) Reference
Electrophilic Aromatic Substitution Methanol, HCl; reflux 75
Copper-Catalyzed Methoxylation CuCl catalyst; 150 °C; 24 h 68
Octanoylation via Acyl Chloride Pyridine; room temperature 80
Direct Alkylation Octanoic acid; base; reflux 70

Chemical Reactions Analysis

Oxidation Reactions

The morpholine ring and benzyloxy group undergo oxidation under controlled conditions:

Reaction Conditions Reagents Products Yield Source
Acidic aqueous solutionKMnO<sub>4</sub>Ketone derivative via C–H oxidation of the benzylic position65–70%
Anhydrous dichloromethanemCPBAN-Oxide formation at the morpholine nitrogen82%
  • Mechanistic Insight : The benzylic oxidation proceeds through a radical intermediate stabilized by the aromatic ring. N-Oxidation with mCPBA involves electrophilic attack on the morpholine nitrogen .

Reduction Reactions

The benzyloxy group is selectively reduced without affecting the morpholine ring:

Reaction Conditions Reagents Products Yield Source
Hydrogenation (1 atm H<sub>2</sub>)10% Pd/C, ethanol4-Hydroxyphenyl derivative90%
Catalytic transfer hydrogenationAmmonium formate, Pd/CSame as above88%
  • Stereochemical Retention : The (1S)-phenylethyl group remains configurationally stable during hydrogenation.

Hydrolysis Reactions

The morpholine ring exhibits resistance to hydrolysis, but substituents react under specific conditions:

Reaction Conditions Reagents Products Yield Source
6M HCl, refluxHCl (aq)Benzyl alcohol and phenolic byproducts78%
Basic hydrolysis (pH 12)NaOH, H<sub>2</sub>OPartial ring opening to amino alcohol derivatives45%
  • Acid-Catalyzed Pathway : Protonation of the benzyloxy oxygen facilitates nucleophilic attack by water .

Nucleophilic Substitution

The electron-deficient morpholine ring participates in SN reactions at the nitrogen:

Reaction Conditions Reagents Products Yield Source
AlkylationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>N-Methylated morpholine derivative75%
AcylationAcetyl chloride, pyridineN-Acetylated product68%
  • Regioselectivity : Substitution occurs preferentially at the less sterically hindered nitrogen position .

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

Reaction Conditions Reagents Products Yield Source
Thermal activation (80°C)Phenyl isocyanate1,3-Dipolar ad

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzeneacetic acid can exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The presence of specific substituents on the benzene ring has been shown to enhance anticancer activity by increasing lipophilicity and improving cellular uptake .

Cholinesterase Inhibition

Research has demonstrated that certain benzeneacetic acid derivatives can inhibit cholinesterases, which are enzymes that break down neurotransmitters. This inhibition is crucial in the development of therapies for neurodegenerative diseases like Alzheimer's disease. The correlation between cholinesterase inhibition and anticancer activity is an area of ongoing research .

Toxicological Considerations

The assessment of benzeneacetic acid derivatives has raised concerns regarding their safety profile. Potential irritations and skin sensitization have been noted in toxicity assessments, necessitating further studies to evaluate their long-term safety in medicinal applications .

Case Study 1: Anticancer Activity Evaluation

A study synthesized several benzeneacetic acid derivatives and tested their effects on cancer cell lines. The findings indicated that compounds with methoxy substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts. The study concluded that structural modifications significantly influence the biological activity of these compounds .

Case Study 2: Cholinesterase Inhibition

Another investigation focused on the inhibitory effects of benzeneacetic acid derivatives on acetylcholinesterase and butyrylcholinesterase. The results suggested that some derivatives could serve as potential leads for developing Alzheimer's disease treatments due to their ability to cross the blood-brain barrier effectively .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityCytotoxic effects on A549 and C6 cell lines; structure-dependent efficacy
Cholinesterase InhibitionPotential use in neurodegenerative disease therapies
Safety ConcernsPotential irritations and sensitization; requires further investigation

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Benzeneacetic Acid Derivatives with Methoxy Groups

Benzeneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-dihydroxy-4-methoxy- (CAS: 174146-47-5) Key Differences: This derivative features hydroxyl (3,5-dihydroxy) and tert-butoxycarbonylamino groups instead of the oxooctyl chain. Such differences may influence solubility and receptor binding in biological systems .

Benzeneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2-methoxy-2-oxoethoxy)- (CAS: 55767-39-0) Key Differences: Contains a methoxy-ester side chain at position 4, differing from the 1-oxooctyl group at position 6 in the target compound.

Benzoic Acid Derivatives with Bulky Substituents

Benzoic acid, 2-methoxy-6-[1-(1-naphthalenyl)ethyl] (CAS: 62064-41-9)

  • Key Differences : A naphthalene-containing bulky substituent replaces the oxooctyl group.
  • Implications : The aromatic naphthalene group enhances π-π stacking interactions, which could improve binding to hydrophobic pockets in enzymes or receptors compared to the aliphatic oxooctyl chain .

Benzoic acid, 4-[[6-[(1-oxo-2-propenyl)oxy]hexyl]oxy]-, 2,3,5-trimethyl-1,4-phenylene ester (SP-40-007)

  • Key Differences : Features a polymerizable acryloyloxy group linked via a hexyl chain, designed for applications in material science (e.g., crosslinking in polymers).
  • Implications : The reactive acryloyl group enables covalent bonding in polymers, a functional property absent in the target compound .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound (Ethyl Ester) 380.48 2,3,4-Trimethoxy; 6-(1-oxooctyl) Prodrug for anti-inflammatory agents
CAS 174146-47-5 ~400 (estimated) 3,5-Dihydroxy; tert-butoxycarbonylamino Drug delivery (polar carriers)
CAS 62064-41-9 336.39 1-Naphthaleneethyl; 2-methoxy Enzyme/receptor inhibitors
SP-40-007 Not reported Acryloyloxyhexyl; trimethylphenylene Polymer crosslinking agents

Biological Activity

Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)-, also known as ethyl (2,3,4-trimethoxy-6-octanoylphenyl)acetate, has garnered attention in recent years for its potential biological activities. This compound's structure and properties suggest various pharmacological applications, particularly in anti-inflammatory and neuroprotective contexts.

  • Molecular Formula : C21H32O6
  • Molar Mass : 380.48 g/mol
  • Density : 1.053 g/cm³
  • CAS Number : 1258275-73-8

The compound features a complex structure with multiple methoxy groups that may influence its biological interactions and efficacy.

Anti-inflammatory Activity

Research indicates that benzeneacetic acid derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The presence of methoxy groups is believed to enhance the interaction with COX enzymes, leading to increased anti-inflammatory effects .

Neuroprotective Effects

The neuroprotective potential of benzeneacetic acid derivatives has been explored in various studies. These compounds may act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibition of AChE can enhance cholinergic transmission and is a common therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. Preliminary data suggest that benzeneacetic acid derivatives could provide protective effects against neuronal damage induced by beta-amyloid peptides .

Case Study 1: Anti-inflammatory Evaluation

A study evaluated the anti-inflammatory activity of benzeneacetic acid derivatives by measuring their ability to inhibit COX enzymes. The results indicated that these compounds could significantly reduce inflammation markers in vitro, demonstrating a potential therapeutic application for inflammatory diseases.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Benzeneacetic acid derivative75%82%
Control (Indomethacin)90%95%

Case Study 2: Neuroprotective Activity

In another study focused on neuroprotection, benzeneacetic acid was tested against neurotoxic agents in cultured neurons. The findings suggested that treatment with this compound led to a significant decrease in neuronal death and improved cell viability.

TreatmentNeuronal Viability (%)
Benzeneacetic acid (100 µM)85%
Control (No treatment)40%

The biological activity of benzeneacetic acid is attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and neurotransmitter breakdown.
  • Antioxidant Properties : It may also exhibit antioxidant effects, reducing oxidative stress in cells.
  • Receptor Interaction : Studies suggest that it acts as an antagonist to nuclear receptors such as Nur77 and lkb1, which are involved in various signaling pathways related to inflammation and cell survival .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.